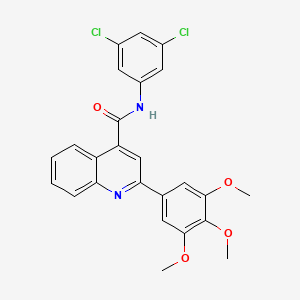
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide, commonly known as DCTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DCTQ belongs to the quinoline family of compounds and exhibits a wide range of biological activities.
Mécanisme D'action
The mechanism of action of DCTQ is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and phospholipase A2 (PLA2). DCTQ has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
DCTQ has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DCTQ has also been shown to possess antifungal, antiviral, and antimicrobial activities. Additionally, DCTQ has been found to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DCTQ has several advantages for lab experiments. It is readily available and can be synthesized using a simple and cost-effective method. DCTQ has also been found to exhibit a wide range of biological activities, making it a versatile compound for studying various diseases. However, there are also limitations to using DCTQ in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities fully.
Orientations Futures
There are several future directions for studying DCTQ. One potential area of research is the development of DCTQ-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of research is the elucidation of the mechanism of action of DCTQ and its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of DCTQ in preclinical and clinical trials.
Conclusion:
In conclusion, DCTQ is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in various diseases. DCTQ has been found to possess anticancer, antifungal, antiviral, and antimicrobial activities, as well as anti-inflammatory and antioxidant properties. While there are limitations to using DCTQ in lab experiments, its diverse biological activities make it a versatile compound for studying various diseases. Further research is needed to fully elucidate the mechanism of action of DCTQ and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DCTQ involves the reaction of 3,5-dichloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated under reflux for several hours, followed by the addition of ammonium acetate and quinoline-4-carboxylic acid. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and recrystallized from ethanol to obtain pure DCTQ.
Applications De Recherche Scientifique
DCTQ has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antifungal, antiviral, and antimicrobial activities. DCTQ has also been found to possess anti-inflammatory and antioxidant properties. Due to its diverse biological activities, DCTQ has been studied in various preclinical and clinical trials.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-31-22-8-14(9-23(32-2)24(22)33-3)21-13-19(18-6-4-5-7-20(18)29-21)25(30)28-17-11-15(26)10-16(27)12-17/h4-13H,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGGKISTPYJXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467243.png)

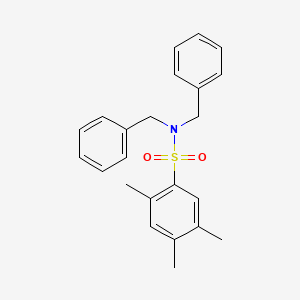
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
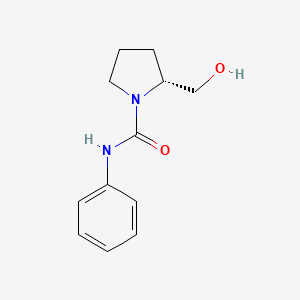
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)
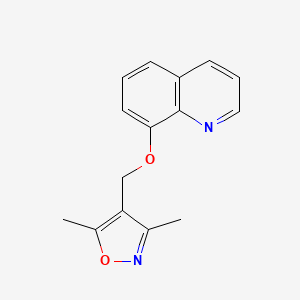
![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
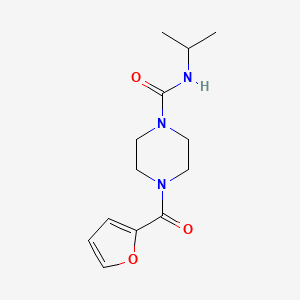
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)